REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]1[C:15]2[NH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[Na+].[I-].Cl[CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24]C1CCCCO1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1C=CC=CC=1>[CH:12]1[C:13]2[N:14]([CH2:19][CH2:20][O:21][CH2:22][CH2:23][OH:24])[C:15]3[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
ClCCOCCOC1OCCCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was refluxed for 6 h.
|
Duration
|
6 h
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)CCOCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |